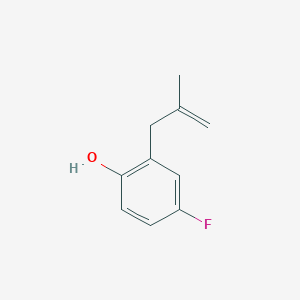

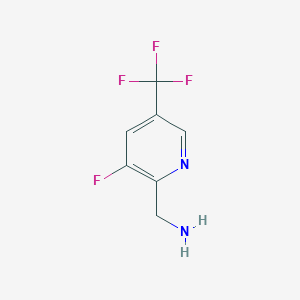

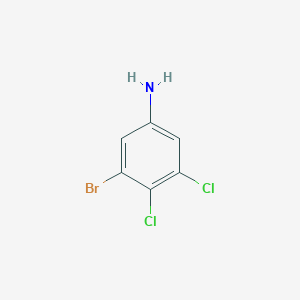

4-Fluoro-2-(2-methylallyl)-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Fluoro-2-(2-methylallyl)phenol” is a synthetic compound that belongs to the class of phenylpropenes. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of phenols like “4-Fluoro-2-(2-methylallyl)phenol” can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Applications De Recherche Scientifique

Chemical Sensing and Detection 4-Fluoro-2-(2-methylallyl)phenol could potentially be used as a fluorophoric platform for the development of chemosensors. Research on similar compounds like 4-methyl-2,6-diformylphenol (DFP) has shown its effectiveness in detecting various analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The presence of functional groups in these compounds offers opportunities to modulate their sensing capabilities for specific applications (Roy, 2021).

Synthesis and Manufacturing The compound's structure is relevant to the field of synthetic chemistry, where derivatives like 2-Fluoro-4-bromobiphenyl serve as key intermediates in the manufacture of various pharmaceuticals and chemicals. Research into practical syntheses of these intermediates highlights the importance of such compounds in industrial processes (Qiu, Gu, Zhang, & Xu, 2009).

Phenolic Compound Research Studies on bound phenolics in foods emphasize the significant role of phenolic compounds in health and nutrition. These compounds, including variants of 4-Fluoro-2-(2-methylallyl)phenol, are known for their antioxidant properties and their interactions with proteins, affecting food quality and potential health benefits (Acosta-Estrada, Gutiérrez-Uribe, & Serna-Saldívar, 2014).

Pharmacological Potential Phenolic compounds like chlorogenic acid have been explored for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities. Similar compounds, such as 4-Fluoro-2-(2-methylallyl)phenol, may also have therapeutic potential due to their structural similarities and biological activities (Naveed et al., 2018).

Environmental and Material Sciences Research into synthetic phenolic antioxidants and their environmental occurrence and toxicity highlights the dual role of phenolic compounds as beneficial antioxidants in materials and potential environmental pollutants. Understanding the balance between these roles is crucial for the sustainable use of phenolic compounds in various applications (Liu & Mabury, 2020).

Mécanisme D'action

The mechanism of action of phenolic compounds like “4-Fluoro-2-(2-methylallyl)phenol” is mainly due to their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . Phenol, a related compound, is a potent proteolytic agent that dissolves tissue on contact via proteolysis .

Safety and Hazards

Propriétés

IUPAC Name |

4-fluoro-2-(2-methylprop-2-enyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6,12H,1,5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYJHCWVLBBAJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=CC(=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)

![2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6355758.png)

![6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one](/img/structure/B6355765.png)